molecular formula C17H24N2O2 B10823251 4-acetoxy EPT CAS No. 2750249-90-0

4-acetoxy EPT

Cat. No.: B10823251
CAS No.: 2750249-90-0
M. Wt: 288.4 g/mol
InChI Key: VMFRFQVZMZGHOK-UHFFFAOYSA-N
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Description

4-Acetoxy-N-ethyl-N-propyltryptamine is a novel tryptamine analogue. Tryptamine analogues are compounds modified based on the structure of tryptamine, a naturally occurring compound found in many plants and animals. These analogues are known for their hallucinogenic effects, often associated with psychedelic mushrooms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetoxy-N-ethyl-N-propyltryptamine typically involves the acetylation of N-ethyl-N-propyltryptamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-N-ethyl-N-propyltryptamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: This reaction can convert the compound into its reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

4-Acetoxy-N-ethyl-N-propyltryptamine has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of tryptamine analogues.

    Biology: It is studied for its effects on biological systems, particularly its hallucinogenic properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of mental health disorders.

    Industry: It is used in forensic science for the analysis of seized materials

Mechanism of Action

The mechanism of action of 4-acetoxy-N-ethyl-N-propyltryptamine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is associated with its hallucinogenic effects. The compound’s molecular targets and pathways are similar to those of other tryptamine analogues, such as psilocin .

Comparison with Similar Compounds

  • Psilocin
  • 4-Hydroxy-N-ethyl-N-propyltryptamine
  • 4-Acetoxy-N,N-diisopropyltryptamine

Comparison: 4-Acetoxy-N-ethyl-N-propyltryptamine is unique due to its specific acetoxy and ethyl-propyl substitutions, which differentiate it from other tryptamine analogues. These structural differences can influence its pharmacological properties and effects .

Properties

CAS No.

2750249-90-0

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

[3-[2-[ethyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate

InChI

InChI=1S/C17H24N2O2/c1-4-10-19(5-2)11-9-14-12-18-15-7-6-8-16(17(14)15)21-13(3)20/h6-8,12,18H,4-5,9-11H2,1-3H3

InChI Key

VMFRFQVZMZGHOK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C

Origin of Product

United States

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